molecular formula C22H25NO4 B557867 Fmoc-7-Ahp-OH CAS No. 127582-76-7

Fmoc-7-Ahp-OH

Cat. No.: B557867
CAS No.: 127582-76-7
M. Wt: 367.4 g/mol
InChI Key: FRPYXTFBPCYALT-UHFFFAOYSA-N
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Description

Fmoc-7-Ahp-OH is a synthetic compound widely used in organic chemistry and biochemistry. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid, which makes it a valuable intermediate in peptide synthesis. The compound is known for its stability and ease of removal under mild conditions, making it a popular choice for protecting amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-7-Ahp-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of heptanoic acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.

    Coupling Reaction: The protected amino acid is then coupled with heptanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-7-Ahp-OH undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions using reagents such as piperidine or diethylamine.

    Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like DCC or DIC.

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Deprotection: Piperidine, diethylamine

    Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)

    Substitution: Various electrophiles depending on the desired product

Major Products Formed

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Peptide Chains: Coupling reactions result in the formation of longer peptide chains.

Scientific Research Applications

Fmoc-7-Ahp-OH has several applications in scientific research:

    Peptide Synthesis: It is widely used as an intermediate in the synthesis of peptides and proteins.

    Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.

    Bioconjugation: It is employed in the conjugation of peptides to other biomolecules for various biochemical assays.

    Material Science: The compound is used in the synthesis of peptide-based materials with unique properties.

Mechanism of Action

The primary mechanism of action of Fmoc-7-Ahp-OH involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptide chains. The compound does not have a specific molecular target or pathway as its primary function is to facilitate peptide synthesis.

Comparison with Similar Compounds

Similar Compounds

    9-Fluorenylmethoxycarbonyl chloride: Used for the protection of amino groups in peptide synthesis.

    Boc (tert-Butyloxycarbonyl) protected amino acids: Another class of protecting groups used in peptide synthesis.

    Cbz (Carbobenzyloxy) protected amino acids: Similar to Fmoc, used for protecting amino groups.

Uniqueness

Fmoc-7-Ahp-OH is unique due to its stability and ease of removal under mild conditions. The Fmoc group provides a balance between stability during synthesis and ease of removal, making it a preferred choice for many peptide synthesis applications. Additionally, the compound’s compatibility with automated peptide synthesizers enhances its utility in large-scale peptide production.

Properties

IUPAC Name

7-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c24-21(25)13-3-1-2-8-14-23-22(26)27-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20H,1-3,8,13-15H2,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPYXTFBPCYALT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30925914
Record name 7-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30925914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127582-76-7
Record name 7-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30925914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Aminoheptanoic acid, N-FMOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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